2-(phenylamino)-N-((tetrahydrofuran-2-yl)methyl)thiazole-4-carboxamide
Description
2-(Phenylamino)-N-((tetrahydrofuran-2-yl)methyl)thiazole-4-carboxamide is a thiazole-based carboxamide derivative characterized by a phenylamino substituent at the 2-position of the thiazole ring and a tetrahydrofuran-2-ylmethyl group attached to the carboxamide nitrogen. Its structure combines a rigid thiazole core with flexible tetrahydrofuran and phenylamino moieties, enabling interactions with diverse biological targets.
Properties
IUPAC Name |
2-anilino-N-(oxolan-2-ylmethyl)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c19-14(16-9-12-7-4-8-20-12)13-10-21-15(18-13)17-11-5-2-1-3-6-11/h1-3,5-6,10,12H,4,7-9H2,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBMNQTQSJQDCHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CSC(=N2)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(phenylamino)-N-((tetrahydrofuran-2-yl)methyl)thiazole-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a thiazole ring, which is known for its diverse pharmacological properties, and a tetrahydrofuran moiety that contributes to its solubility and reactivity. This article explores the biological activity of this compound, reviewing relevant studies, case reports, and research findings.
Chemical Structure and Properties
The molecular formula of 2-(phenylamino)-N-((tetrahydrofuran-2-yl)methyl)thiazole-4-carboxamide is C16H19N3O4S2, with a molecular weight of approximately 381.47 g/mol. The compound's structure includes:
- Thiazole Ring : A five-membered heterocyclic structure containing sulfur and nitrogen, contributing to various biological activities.
- Tetrahydrofuran Group : Enhances solubility and may influence the compound's interaction with biological targets.
Antitumor Activity
Research indicates that thiazole-based compounds often exhibit significant antitumor properties. For instance, studies have shown that similar thiazole derivatives can inhibit cancer cell proliferation effectively. The structure–activity relationship (SAR) analysis suggests that the presence of specific substituents on the thiazole ring enhances cytotoxic activity against various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and A-431 (epidermoid carcinoma) cells.
| Compound | IC50 (µM) | Notable Activity |
|---|---|---|
| 2-(phenylamino)-N-((tetrahydrofuran-2-yl)methyl)thiazole-4-carboxamide | TBD | Potential anticancer agent |
| Compound A | 1.61 ± 1.92 | Antitumor activity in multiple cell lines |
| Compound B | 0.126 | Strong inhibitory effect on MDA-MB-231 |
Antimicrobial Properties
Thiazoles are also recognized for their antimicrobial activities. Compounds structurally related to 2-(phenylamino)-N-((tetrahydrofuran-2-yl)methyl)thiazole-4-carboxamide have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anticonvulsant Effects
Some thiazole derivatives have shown anticonvulsant properties in animal models, indicating that similar compounds may also possess this activity. The mechanism often involves modulation of neurotransmitter systems or ion channels.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of 2-(phenylamino)-N-((tetrahydrofuran-2-yl)methyl)thiazole-4-carboxamide to various biological targets such as enzymes and receptors. These studies indicate a strong binding affinity to specific targets involved in cancer progression and inflammation.
Case Studies
A recent study evaluated the efficacy of thiazole derivatives in clinical settings, reporting promising results in patients with resistant forms of cancer. The study highlighted the need for further clinical trials to establish safety and efficacy profiles.
Scientific Research Applications
Structural Features
| Feature | Description |
|---|---|
| Thiazole Ring | Five-membered heterocyclic structure with sulfur and nitrogen. |
| Tetrahydrofuran Moiety | Cyclic ether that enhances solubility. |
| Amino Group | Contributes to biological activity through hydrogen bonding. |
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.
- Mechanism of Action : The thiazole ring is believed to interact with specific protein targets involved in cancer cell survival, leading to apoptosis.
- Case Study : In a study involving human lung adenocarcinoma cells (A549), the compound demonstrated an IC50 value of 23.30 ± 0.35 mM, indicating effective cytotoxicity compared to control treatments .
Antimicrobial Properties
Thiazole derivatives are also recognized for their antimicrobial activities. The unique structure of 2-(phenylamino)-N-((tetrahydrofuran-2-yl)methyl)thiazole-4-carboxamide allows it to target bacterial enzymes effectively.
- Mechanism : The compound may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
- Case Study : A series of synthesized thiazoles were tested against common pathogens, showing significant inhibition zones in agar diffusion assays .
Anticonvulsant Activity
Recent studies have explored the anticonvulsant potential of thiazole derivatives, including this compound.
- Research Findings : Compounds similar to this one have been evaluated in animal models for their ability to prevent seizures induced by pentylenetetrazol (PTZ). The results indicated a protective index suggesting potential therapeutic applications in epilepsy .
Synthetic Methods
The synthesis of 2-(phenylamino)-N-((tetrahydrofuran-2-yl)methyl)thiazole-4-carboxamide can be achieved through several routes:
- Condensation Reactions : Utilizing amines and carboxylic acids under acidic conditions to form the amide bond.
- Cyclization Processes : Involving the formation of the thiazole ring through the reaction of α-halo ketones with thiourea derivatives.
Synthetic Route Overview
| Step | Description |
|---|---|
| Step 1 | Reaction of phenylamine with a suitable carbonyl compound to form an intermediate. |
| Step 2 | Cyclization with thiourea to form the thiazole ring. |
| Step 3 | Alkylation with tetrahydrofuran derivative to introduce the cyclic ether group. |
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
Table 1: Comparative Data for Thiazole Carboxamide Derivatives
Key Observations:
- Substituent Diversity: The target compound’s phenylamino group contrasts with the 3,4,5-trimethoxybenzamido substituents in compounds, which are bulkier and more electron-rich. This difference may influence binding affinity and solubility .
- Carboxamide Modifications : The tetrahydrofuran-2-ylmethyl group in the target compound introduces a chiral, oxygen-rich moiety, distinct from the cyclohexyl or fluorinated cyclohexyl groups in derivatives. Such modifications alter lipophilicity and metabolic stability .
- Synthetic Challenges : Yields for analogous compounds vary significantly (e.g., 9% for Compound 51 vs. 96% for Compound 50), highlighting the sensitivity of thiazole carboxamide synthesis to steric and electronic effects .
Comparison with Non-Thiazole Heterocycles
- 1,3,4-Thiadiazoles () : These derivatives exhibit antiviral and antitumor activity but lack the carboxamide functionality of thiazole analogs. The thiazole ring’s nitrogen-sulfur coordination in the target compound may confer distinct electronic properties for target binding .
- Furan-2-carboxamide Derivatives (): N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide shares a thiazole-furan scaffold with the target compound. However, the latter’s tetrahydrofuran moiety reduces ring strain and may enhance bioavailability .
Q & A
Q. What are the standard synthetic protocols for preparing 2-(phenylamino)-N-((tetrahydrofuran-2-yl)methyl)thiazole-4-carboxamide and related thiazole derivatives?
Synthesis typically involves coupling reactions between thiazole-4-carboxylic acids and substituted amines. Key steps include:
- Amide bond formation : Use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen .
- Substituent introduction : For example, phenylamino groups are introduced via nucleophilic substitution or condensation reactions with substituted anilines .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures yields pure products. Yields vary (34.5–98.7%) depending on substituent steric/electronic effects .
Q. How is structural characterization of this compound performed to confirm purity and regiochemistry?
- NMR spectroscopy : and NMR verify backbone structure and substituent positions (e.g., phenylamino protons at δ 7.2–7.8 ppm; tetrahydrofuran methylene signals at δ 3.5–4.0 ppm) .
- Mass spectrometry (MS) : ESI-MS or MALDI-TOF confirms molecular weight (e.g., m/z 371.1 [M+H] for a related thiazole-carboxamide) .
- HPLC : Purity >95% is standard, with C18 columns and acetonitrile/water gradients .
Q. What initial biological screening assays are recommended for evaluating its therapeutic potential?
- Anticancer activity : Cell viability assays (e.g., MTT) against cancer cell lines (e.g., MCF-7, HeLa) with IC determination .
- Enzyme inhibition : CYP3A4 inhibition studies using fluorogenic substrates to assess metabolic stability .
- Antimicrobial screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on phenylamino or tetrahydrofuran groups) influence biological activity?
- Electron-withdrawing groups (e.g., -NO, -CF) : Enhance metabolic stability but may reduce solubility. For example, trifluoromethyl groups increase lipophilicity (logP >3) and CYP3A4 inhibition .
- Steric effects : Bulky substituents (e.g., 3,4,5-trimethoxyphenyl) improve target binding but lower synthetic yields (e.g., 57% for compound 67 vs. 78% for 108) .
- Stereochemistry : (4R)- vs. (4S)-isomers of dihydrothiazoles show divergent activities (e.g., 58.3% vs. 53.9% yields for enantiomers) .
Q. What strategies resolve contradictions in synthetic yields or biological data across studies?
- Reaction optimization : Adjusting solvents (e.g., DMF for polar intermediates) or catalysts (e.g., CuI for azide-alkyne cycloadditions) improves yields .
- Data normalization : Compare IC values against reference compounds (e.g., doxorubicin for anticancer assays) to account for assay variability .
- Computational modeling : Molecular docking (e.g., with Autodock Vina) predicts binding modes and rationalizes activity trends .
Q. How can researchers address challenges in scaling up synthesis while maintaining enantiomeric purity?
- Asymmetric catalysis : Chiral ligands (e.g., (S)-proline) in key steps retain stereochemistry .
- Continuous flow chemistry : Reduces side reactions and improves reproducibility for intermediates like tetrahydrofuran-methylamines .
- In-line analytics : PAT (Process Analytical Technology) tools (e.g., FTIR probes) monitor reaction progress in real time .
Q. What methodologies enable SAR studies to optimize pharmacokinetic properties?
- LogP determination : Shake-flask or HPLC methods assess lipophilicity; target values between 2–4 balance solubility and membrane permeability .
- Metabolic stability assays : Liver microsomal incubations (human/rat) quantify half-life (t) and identify metabolic soft spots .
- Protease resistance : Stability in plasma or simulated gastric fluid guides prodrug design (e.g., ester prodrugs of carboxylic acid derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
